molecular formula C6H11ClF3NO2 B6343264 (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl CAS No. 1212365-10-0

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl

Cat. No.: B6343264
CAS No.: 1212365-10-0
M. Wt: 221.60 g/mol
InChI Key: MXIOWDVYFZIGCM-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO2 It is a derivative of butanoic acid and contains an amino group, a trifluoromethyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-amino-4,4,4-trifluorobutanoic acid.

    Esterification: The carboxylic acid group of 3-amino-4,4,4-trifluorobutanoic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 3-amino-4,4,4-trifluorobutanoate.

    Resolution: The racemic mixture of ethyl 3-amino-4,4,4-trifluorobutanoate is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The ®-ethyl 3-amino-4,4,4-trifluorobutanoate is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Reduction Reactions: Formation of primary or secondary amines.

    Oxidation Reactions: Formation of nitro or nitroso compounds.

Scientific Research Applications

®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4,4,4-trifluoro-butan-1-ol: Similar structure but with a hydroxyl group instead of an ethyl ester.

    Methyl 3-amino-4,4,4-trifluorobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl (3R)-3-amino-4,4,4-trifluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOWDVYFZIGCM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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